molecular formula C20H26O2S B035298 10-Thiiranyl-AD CAS No. 108180-16-1

10-Thiiranyl-AD

Cat. No.: B035298
CAS No.: 108180-16-1
M. Wt: 330.5 g/mol
InChI Key: ZSIYAFPOXRGFRA-PGYXPUGXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl gallate is a phenolic compound that is the ethyl ester of gallic acid. It is commonly used as an antioxidant in food and pharmaceutical industries. Naturally, it can be found in various plant sources such as walnuts and Terminalia myriocarpa . Ethyl gallate is known for its ability to scavenge free radicals, making it a valuable compound in preventing oxidative stress.

Chemical Reactions Analysis

Ethyl gallate undergoes various chemical reactions, including:

    Oxidation: Ethyl gallate can be oxidized to form ellagic acid, a dimeric derivative of gallic acid.

    Reduction: While less common, ethyl gallate can be reduced under specific conditions to yield different phenolic compounds.

    Substitution: Ethyl gallate can participate in substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include hydroxides (e.g., sodium hydroxide, potassium hydroxide), deep eutectic solvents, and catalysts like ammonium hydroxide . The major products formed from these reactions include ellagic acid and other phenolic derivatives.

Scientific Research Applications

Ethyl gallate has a wide range of applications in scientific research:

Mechanism of Action

Ethyl gallate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms to reactive oxygen species (ROS). This action helps in stabilizing the ROS and preventing cellular damage . Additionally, ethyl gallate activates the Nrf2 pathway, leading to the expression of cytoprotective genes such as γ-glutamylcysteine synthetase and NAD(P)H quinone dehydrogenase 1 . This pathway plays a crucial role in enhancing the cellular defense mechanisms against oxidative stress.

Comparison with Similar Compounds

Ethyl gallate is often compared with other gallate esters and phenolic compounds:

Ethyl gallate’s uniqueness lies in its balance between hydrophilicity and lipophilicity, making it versatile for various applications in both aqueous and lipid environments.

Properties

CAS No.

108180-16-1

Molecular Formula

C20H26O2S

Molecular Weight

330.5 g/mol

IUPAC Name

(8S,9S,13S,14S)-13-methyl-10-[(2R)-thiiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C20H26O2S/c1-19-8-7-16-14(15(19)4-5-17(19)22)3-2-12-10-13(21)6-9-20(12,16)18-11-23-18/h10,14-16,18H,2-9,11H2,1H3/t14-,15-,16-,18-,19-,20?/m0/s1

InChI Key

ZSIYAFPOXRGFRA-PGYXPUGXSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C5CS5

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CCC34[C@@H]5CS5

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C5CS5

Synonyms

10-thiirane-4-estrene-3,17-dione
10-thiirane-4-estrene-3,17-dione, (19S)-isomer
10-thiiranyl-4-estrene-3,17-dione
10-thiiranyl-AD
10-thiiranylestr-4-ene-3,17-dione
TETD

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.